2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride

Description

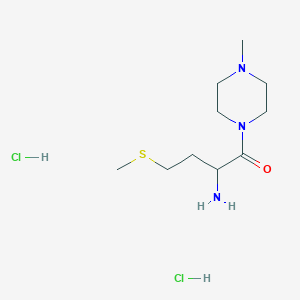

2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one dihydrochloride is a synthetic organic compound featuring a ketone backbone substituted with a 4-methylpiperazinyl group, a methylsulfanyl (SCH₃) moiety, and an amino group. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for pharmaceutical applications .

Properties

IUPAC Name |

2-amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3OS.2ClH/c1-12-4-6-13(7-5-12)10(14)9(11)3-8-15-2;;/h9H,3-8,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCJSOUFAHKZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(CCSC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:

Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Amino Group: This step involves the addition of an amino group to the piperazine ring, often using reagents such as ammonia or amines.

Attachment of the Methylsulfanyl Group: This is typically done through nucleophilic substitution reactions, where a methylsulfanyl group is introduced using reagents like methylthiol or related compounds.

Final Assembly and Purification: The final product is obtained through a series of purification steps, including crystallization and recrystallization, to ensure the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency, reproducibility, and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research has demonstrated that derivatives of this compound exhibit activity against various targets, including:

- Neurotransmitter Receptors : Its piperazine structure allows it to interact with serotonin and dopamine receptors, making it a candidate for treating mood disorders and schizophrenia.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines, indicating potential as an anticancer agent.

| Target | Activity | Reference |

|---|---|---|

| Serotonin Receptors | Modulation | |

| Dopamine Receptors | Antagonism | |

| Cancer Cell Lines | Cytotoxicity |

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules. Its functional groups can be modified to create derivatives with enhanced biological properties. This approach is valuable in drug discovery, where optimizing lead compounds is essential.

Biochemical Assays

In biochemical assays, the compound has been used to study enzyme interactions and inhibition mechanisms. Its ability to bind to specific enzymes allows researchers to explore pathways involved in disease processes.

Case Study 1: Neuropharmacology

A study published in the Journal of Medicinal Chemistry explored the effects of various derivatives of 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one on serotonin receptors. The results indicated that certain modifications enhanced receptor affinity and selectivity, paving the way for new antidepressants.

Case Study 2: Anticancer Research

In another study focusing on cancer treatment, researchers synthesized several analogs of this compound and tested their efficacy against non-small cell lung cancer (NSCLC) cell lines. The findings revealed that some derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Containing Derivatives

Trifluoperazine Dihydrochloride (CAS 440-17-5)

- Structure: Contains a phenothiazine core linked to a 4-methylpiperazinylpropyl chain.

- Key Differences: The absence of a methylsulfanyl group and the presence of a trifluoromethyl-substituted phenothiazine system distinguish it from the target compound.

- Functional Impact: Trifluoperazine is a well-known antipsychotic, acting as a dopamine D₂ receptor antagonist.

Impurity C (Dihydrochloride Salt) from Pharmaceutical Standards

- Structure: Features a triazolopyridinone scaffold with a 4-(4-chlorophenyl)piperazinylpropyl chain.

- Key Differences: The target compound lacks the triazolopyridinone heterocycle but shares the dihydrochloride salt form.

- Functional Impact : Piperazine derivatives in pharmaceuticals often modulate receptor binding kinetics. The dihydrochloride salt in both compounds improves crystallinity and stability, critical for manufacturing .

Amino-Ketone Derivatives

2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride (CAS 72481-17-5)

- Structure: A simple amino-ketone with a hydroxylphenyl substituent.

- Key Differences : The hydroxyl group vs. the methylpiperazinyl and methylsulfanyl groups in the target compound.

- Functional Impact : The hydroxyl group in this analog facilitates hydrogen bonding, increasing aqueous solubility. In contrast, the methylpiperazinyl group in the target compound may enhance interaction with biological targets like G-protein-coupled receptors .

2-Amino-4'-fluoroacetophenone Hydrochloride (CAS 456-00-8)

- Structure: Amino-ketone with a fluorophenyl group.

- Key Differences : Fluorine’s electronegativity vs. the methylsulfanyl group’s polarizability.

- Functional Impact : Fluorine substitution often improves metabolic stability, while methylsulfanyl may increase oxidative susceptibility. The dihydrochloride form in the target compound likely offers superior solubility compared to the hydrochloride salt in this analog .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Molecular Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₀H₂₂Cl₂N₃OS* | 318.28 | Dihydrochloride | 4-Methylpiperazinyl, SCH₃ |

| Trifluoperazine Dihydrochloride | C₂₁H₂₆Cl₂F₃N₃S | 508.42 | Dihydrochloride | Trifluoromethyl, Phenothiazine |

| 2-Amino-1-(2-hydroxyphenyl)ethanone HCl | C₈H₉ClNO₂ | 187.62 | Hydrochloride | Hydroxyphenyl |

*Inferred formula based on IUPAC name.

- Solubility: The dihydrochloride salt of the target compound likely exhibits higher water solubility than non-ionic analogs due to enhanced ionic interactions.

Biological Activity

2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one; dihydrochloride (CAS Number: 2361655-23-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H23Cl2N3OS

- Molecular Weight : 304.3 g/mol

- Structure : The compound features a piperazine ring, which is known for its role in enhancing bioactivity in various pharmacological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of key metabolic enzymes involved in gluconeogenesis and inflammatory processes:

- Fructose-1,6-bisphosphatase Inhibition : This enzyme plays a crucial role in gluconeogenesis, and inhibition may lead to altered glucose metabolism, potentially impacting conditions like diabetes .

- Leukotriene A-4 Hydrolase Inhibition : As an enzyme involved in the inflammatory response, its inhibition could reduce inflammation and related pathologies .

Pharmacological Effects

Research indicates that the compound exhibits various pharmacological effects, including:

- Anti-inflammatory Activity : Inhibition of leukotriene synthesis suggests potential use in treating inflammatory diseases.

- Metabolic Regulation : By modulating glucose metabolism, the compound may have implications for diabetes management.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of 2-amino derivatives:

- In Vivo Studies : Animal models have shown that compounds with similar structures can significantly reduce blood glucose levels when administered at specific dosages.

- Cell Culture Experiments : In vitro studies demonstrated that these compounds can inhibit cell proliferation in cancer cell lines, indicating potential anti-cancer properties.

Data Table of Biological Activities

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution and salt formation. For example:

- Step 1: React a nitro precursor (e.g., 4-chloronitrobutanone) with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) with a base (e.g., K₂CO₃) to form the amine intermediate .

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation or sodium borohydride .

- Step 3: Introduce the methylsulfanyl group via thiol-alkylation under inert conditions .

- Step 4: Convert the free base to the dihydrochloride salt using HCl in ethanol or methanol .

Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, temperature, and stoichiometry to improve yield (e.g., excess piperazine for complete substitution) .

Q. Q2. How can researchers validate the purity and structural integrity of this compound during synthesis?

Methodological Answer: Use a combination of analytical techniques:

Q. Q3. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage: Keep in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation of the thiomethyl group .

- Stability Tests: Conduct accelerated degradation studies:

- Handling: Use gloveboxes for air-sensitive steps (e.g., thiol-alkylation) and avoid prolonged exposure to light .

Advanced Research Questions

Q. Q4. How does the methylpiperazine moiety influence the compound’s interaction with biological targets, and what experimental strategies can elucidate this?

Methodological Answer:

- Mechanistic Insight: The 4-methylpiperazine group enhances solubility and may interact with charged residues in enzymes or receptors (e.g., serotonin or dopamine receptors) via hydrogen bonding or π-cation interactions .

- Experimental Strategies:

- Molecular Docking: Use software like AutoDock to model interactions with target proteins (e.g., 5-HT₂A receptor) .

- Site-Directed Mutagenesis: Modify receptor residues (e.g., Asp155 in 5-HT₂A) to assess binding affinity changes via radioligand displacement assays .

- SAR Studies: Synthesize analogs with modified piperazine groups (e.g., ethyl or benzyl substituents) to compare activity .

Q. Q5. What biochemical pathways or off-target effects should be evaluated when studying this compound in cellular models?

Methodological Answer:

Q. Q6. How can contradictory data on the compound’s efficacy in different experimental models be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.